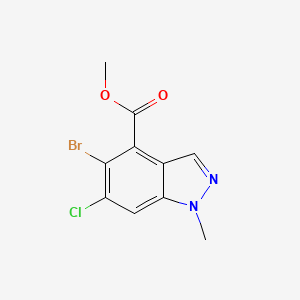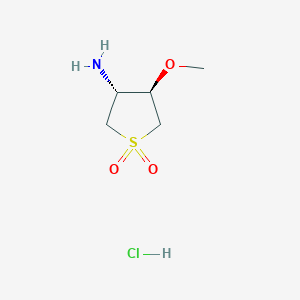
trans-3-Amino-4-methoxytetrahydrothiophene 1,1-dioxide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-3-Amino-4-methoxytetrahydrothiophene 1,1-dioxide hydrochloride: is a chemical compound with the molecular formula C5H12ClNO3S and a molecular weight of 201.67 g/mol . This compound is known for its unique structure, which includes a tetrahydrothiophene ring substituted with an amino group and a methoxy group, along with a sulfone group and a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Amino-4-methoxytetrahydrothiophene 1,1-dioxide hydrochloride typically involves the following steps:
Formation of the Tetrahydrothiophene Ring: The initial step involves the formation of the tetrahydrothiophene ring through a cyclization reaction. This can be achieved by reacting a suitable diene with sulfur or a sulfur-containing reagent under controlled conditions.
Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction. This can be done by reacting the intermediate compound with an amine source, such as ammonia or an amine derivative.
Methoxylation: The methoxy group is introduced through an etherification reaction, where the intermediate compound is reacted with a methoxy source, such as methanol, in the presence of an acid catalyst.
Oxidation to Sulfone: The sulfone group is introduced through an oxidation reaction. This can be achieved by reacting the intermediate compound with an oxidizing agent, such as hydrogen peroxide or a peracid.
Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the sulfur atom in the tetrahydrothiophene ring is further oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, where the sulfone group is reduced to a sulfide or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, or other oxidizing agents under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Sulfides, thiols.
Substitution Products: Amino derivatives, ether derivatives, thiol derivatives.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Catalysis: Employed as a catalyst or catalyst precursor in various organic reactions.
Biology:
Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of sulfur-containing enzymes.
Biochemical Probes: Used as a biochemical probe to study the function and mechanism of sulfur-containing biomolecules.
Medicine:
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals, particularly for its unique structural features and reactivity.
Therapeutic Agents: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry:
Material Science: Used in the development of new materials, particularly in the field of polymers and coatings.
Agriculture: Investigated for its potential use as a pesticide or herbicide due to its unique chemical properties.
Mechanism of Action
The mechanism of action of trans-3-Amino-4-methoxytetrahydrothiophene 1,1-dioxide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of sulfur-containing enzymes, thereby blocking their activity. It can also interact with cellular membranes and proteins, leading to changes in cellular function and signaling pathways .
Comparison with Similar Compounds
- trans-4-Methoxy-1,1-dioxidotetrahydro-3-thienylamine hydrochloride
- trans-4-(Methylamino)tetrahydro-3-furanol hydrochloride
- 1,4-Dithiane-2,5-diol
Comparison:
- Structural Differences: While all these compounds contain a tetrahydrothiophene or similar ring structure, they differ in the substituents attached to the ring. For example, trans-4-Methoxy-1,1-dioxidotetrahydro-3-thienylamine hydrochloride has a methoxy group and an amino group, similar to trans-3-Amino-4-methoxytetrahydrothiophene 1,1-dioxide hydrochloride, but with different positions of the substituents.
- Reactivity: The presence of different functional groups affects the reactivity and chemical behavior of these compounds. For instance, the methoxy group can influence the electron density on the ring, affecting its reactivity in substitution and oxidation reactions.
- Applications: The unique combination of functional groups in this compound makes it particularly useful in specific applications, such as enzyme inhibition and drug development, compared to other similar compounds .
Properties
Molecular Formula |
C5H12ClNO3S |
|---|---|
Molecular Weight |
201.67 g/mol |
IUPAC Name |
(3R,4R)-4-methoxy-1,1-dioxothiolan-3-amine;hydrochloride |
InChI |
InChI=1S/C5H11NO3S.ClH/c1-9-5-3-10(7,8)2-4(5)6;/h4-5H,2-3,6H2,1H3;1H/t4-,5-;/m0./s1 |
InChI Key |
ZAKKOQKZGDVKGA-FHAQVOQBSA-N |
Isomeric SMILES |
CO[C@H]1CS(=O)(=O)C[C@@H]1N.Cl |
Canonical SMILES |
COC1CS(=O)(=O)CC1N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


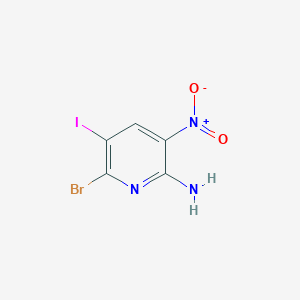
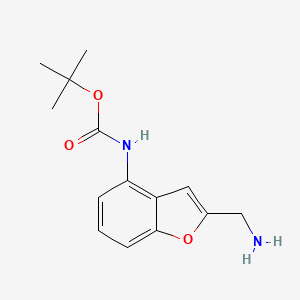
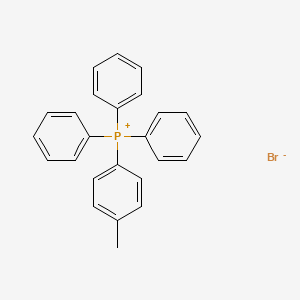
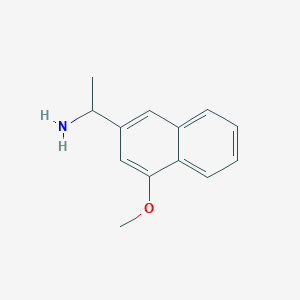
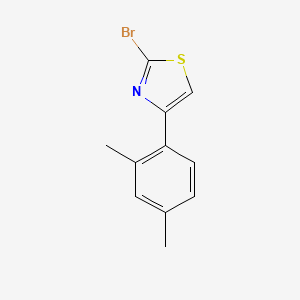
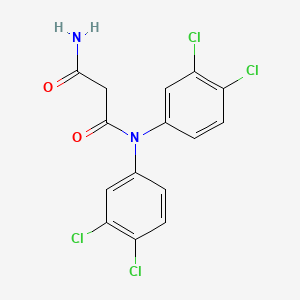
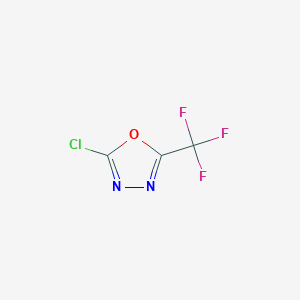
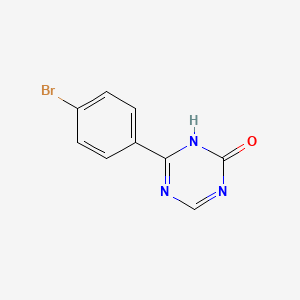
![2-Methyl-N-[(3-methylpiperidin-4-yl)methyl]propanamide](/img/structure/B13148596.png)
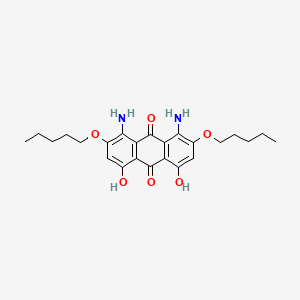
![1,3,5-Triazine-2,4(1H,3H)-dione, 6-[4-(dimethylamino)phenyl]dihydro-](/img/structure/B13148603.png)
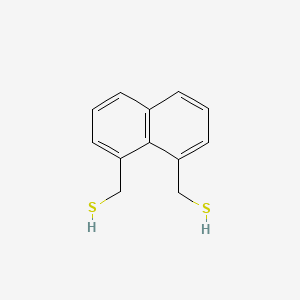
![2-(5-((2,4-Dimethoxybenzyl)amino)-2,2-difluoro-[1,3]dioxolo[4,5-h][1,2,4]triazolo[1,5-c]quinazolin-8-yl)ethanol](/img/structure/B13148615.png)
